An In-depth Technical Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine
An In-depth Technical Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Methoxy-4-nitrophenyl)morpholine. The information is compiled for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.
Core Chemical Identity
4-(3-Methoxy-4-nitrophenyl)morpholine is an organic compound featuring a morpholine ring attached to a methoxy- and nitro-substituted phenyl group.[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the morpholine moiety, a common scaffold in medicinal chemistry, makes this compound a subject of interest for further chemical and biological exploration.[3]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(3-methoxy-4-nitrophenyl)morpholine[1][2][4] |
| CAS Number | 6950-88-5[1][2][5] |
| Molecular Formula | C₁₁H₁₄N₂O₄[2][5][6] |
| Molecular Weight | 238.24 g/mol [2][6] |
| PubChem CID | 81388[4] |
| InChI Key | YMXOMWAFFGHJFC-UHFFFAOYSA-N[1][4] |
| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)N+(=O)O-[2][4] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research settings.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 165–168 °C | [1][6] |
| Boiling Point | 425.6 ± 45.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6] |
| Flash Point | 211.2 °C (Predicted) | [6] |
| Purity | Typically ≥95% (Commercial sources) |[1] |
Synthesis and Characterization
While specific peer-reviewed synthesis protocols for 4-(3-Methoxy-4-nitrophenyl)morpholine are not abundant in the provided search results, a general and well-established method for synthesizing N-aryl morpholines is through nucleophilic aromatic substitution. This method is commonly used for analogous compounds like 4-(4-nitrophenyl)thiomorpholine.[7]
A plausible synthetic route involves the reaction of a halo-aromatic precursor with morpholine.
-
Reactants : The key starting materials are 1-halo-3-methoxy-4-nitrobenzene (e.g., 1-fluoro- or 1-chloro-3-methoxy-4-nitrobenzene) and morpholine. A base, such as triethylamine (TEA) or potassium carbonate, is typically used to scavenge the resulting hydrohalic acid.[7][8]
-
Solvent : A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is suitable for this type of reaction.[7]
-
Procedure :
-
Dissolve the halo-aromatic precursor in the chosen solvent within a round-bottom flask equipped with a reflux condenser.
-
Add morpholine (typically 1.1 to 2 equivalents) and the base (1.5 to 2.5 equivalents) to the solution.[8]
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C and stir for several hours (typically 4-12 hours).[7][9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, filter off any solid byproducts.
-
The crude product is often isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.[7]
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The final product can be purified by recrystallization, typically from a solvent like ethanol or a mixture of dichloromethane and hexanes.
-
The identity and purity of the synthesized 4-(3-Methoxy-4-nitrophenyl)morpholine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as the C-O-C ether and morpholine stretches, and the N-O stretches of the nitro group.
-
Melting Point Analysis : A sharp melting point range indicates high purity.
Biological and Pharmaceutical Context
The morpholine heterocycle is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its inclusion often improves the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
The nitrophenyl group is a common feature in pharmacologically active compounds and can serve as a precursor to an aniline group via reduction. The resulting amino group is a versatile chemical handle for further derivatization in drug discovery campaigns.[7] For instance, 4-(4-nitrophenyl)morpholine is a known intermediate in the synthesis of potential antitumor drugs.[11][12] Derivatives of 1,2,4-triazole containing methoxy groups have also been shown to possess enhanced anticancer activity.[13]
Given these precedents, 4-(3-Methoxy-4-nitrophenyl)morpholine represents a valuable building block for creating libraries of novel compounds aimed at various biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-Methoxy-4-nitrophenyl)morpholine was not available in the search results, safety precautions can be inferred from data on similar compounds, such as 4-(4-Nitrophenyl)morpholine and other nitro-aromatics.
-
Hazard Classification : This chemical is considered hazardous. It may cause skin and eye irritation and may cause respiratory irritation. Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.
-
Handling :
-
Storage :
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[14]
-
Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[14]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
References
- 1. 4-(3-Methoxy-4-nitrophenyl)morpholine | 6950-88-5 [sigmaaldrich.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. 4-(3-methoxy-4-nitrophenyl)morpholine – xinyuanguang [c-wnewmaterial.net]
- 7. mdpi.com [mdpi.com]
- 8. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 9. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. northmetal.net [northmetal.net]




